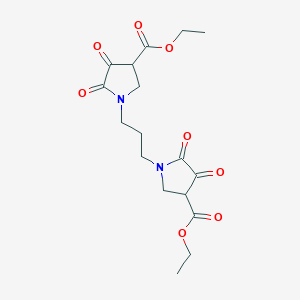
Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C17H22N2O8 and a molecular weight of 382.36 g/mol . This compound belongs to the class of amides and is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves the reaction of propane-1,3-diamine with diethyl 4,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction typically requires a solvent such as diethyl ether and isopropanol, and the process is monitored using techniques like IR spectroscopy and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including HPLC and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): Similar in structure but with different functional groups.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: Another compound with a propane-1,3-diyl backbone but different substituents.
Uniqueness
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7399-19-1 |
|---|---|
Molecular Formula |
C17H22N2O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 1-[3-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)propyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H22N2O8/c1-3-26-16(24)10-8-18(14(22)12(10)20)6-5-7-19-9-11(13(21)15(19)23)17(25)27-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
IFWPNTJAGXCKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCCN2CC(C(=O)C2=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















